Cas no 1806812-10-1 (Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate)

Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate
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- インチ: 1S/C10H12F2N2O3/c1-2-17-8(16)4-6-9(10(11)12)5(13)3-7(15)14-6/h3,10H,2,4H2,1H3,(H3,13,14,15)
- InChIKey: VTJOKINBWFSQJF-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(NC=1CC(=O)OCC)=O)N)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 402
- トポロジー分子極性表面積: 81.4
- XLogP3: -0.4
Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024006279-500mg |
Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate |
1806812-10-1 | 97% | 500mg |
$970.20 | 2022-03-31 | |
Alichem | A024006279-1g |
Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate |
1806812-10-1 | 97% | 1g |
$1,764.00 | 2022-03-31 |
Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetateに関する追加情報
Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate (CAS No. 1806812-10-1): A Comprehensive Overview
Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate (CAS No. 1806812-10-1) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. This compound, characterized by its pyridine core substituted with various functional groups, holds promise in the development of novel therapeutic agents. The presence of both amino and hydroxyl groups, along with a difluoromethyl moiety, contributes to its diverse chemical reactivity and potential biological activity.
The< strong>Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate molecule is of particular interest due to its structural features that make it a versatile intermediate in synthetic chemistry. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a valuable building block for medicinal chemists.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing new treatments for various diseases. Pyridine derivatives, such as Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate, have shown remarkable potential in targeting a wide range of biological pathways. For instance, studies have demonstrated that pyridine-based compounds can interact with enzymes and receptors involved in inflammation, cancer, and infectious diseases.
In the context of contemporary research, the< strong>Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate (CAS No. 1806812-10-1) has been explored for its potential applications in anticancer therapy. The combination of the amino group, which can form hydrogen bonds and participate in salt formation, and the hydroxyl group, which can engage in multiple interactions with biological targets, makes this compound an attractive candidate for further investigation.
Moreover, the< strong>difluoromethyl group is a key feature that distinguishes this compound from other pyridine derivatives. This substituent not only improves the pharmacokinetic properties of drug candidates but also enhances their binding affinity to biological targets. The ability to fine-tune these properties through structural modifications opens up numerous possibilities for designing highly effective therapeutic agents.
The synthesis of< strong>Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to produce this compound with high purity and yield. These advancements have been crucial in facilitating further studies on its biological activity and potential therapeutic applications.
In conclusion, Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate (CAS No. 1806812-10-1) represents a promising compound in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable tool for researchers developing new drugs. As our understanding of molecular interactions continues to evolve, compounds like Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate are expected to play a crucial role in addressing some of the most pressing challenges in medicine today.
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